4-Methyl-5-benzoyl-1,2,3-thiadiazole

Agrochemical discovery Fungicide lead optimization Heterocyclic scaffold comparison

4-Methyl-5-benzoyl-1,2,3-thiadiazole (CAS 59944-66-0), systematically named (4-methyl-1,2,3-thiadiazol-5-yl)(phenyl)methanone, is a small-molecule heterocycle (C₁₀H₈N₂OS, MW 204.25 g/mol) belonging to the 1,2,3-thiadiazole family. This compound features a methyl substituent at the 4-position and a benzoyl group at the 5-position of the thiadiazole ring, a substitution pattern that distinguishes it from the more extensively studied 1,3,4-thiadiazole and 1,2,4-thiadiazole isomers.

Molecular Formula C10H8N2OS
Molecular Weight 204.25 g/mol
CAS No. 59944-66-0
Cat. No. B8551979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-5-benzoyl-1,2,3-thiadiazole
CAS59944-66-0
Molecular FormulaC10H8N2OS
Molecular Weight204.25 g/mol
Structural Identifiers
SMILESCC1=C(SN=N1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C10H8N2OS/c1-7-10(14-12-11-7)9(13)8-5-3-2-4-6-8/h2-6H,1H3
InChIKeyKUULCDPKIGCIOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-5-benzoyl-1,2,3-thiadiazole (CAS 59944-66-0): Core Scaffold Identity and Procurement Positioning


4-Methyl-5-benzoyl-1,2,3-thiadiazole (CAS 59944-66-0), systematically named (4-methyl-1,2,3-thiadiazol-5-yl)(phenyl)methanone, is a small-molecule heterocycle (C₁₀H₈N₂OS, MW 204.25 g/mol) belonging to the 1,2,3-thiadiazole family . This compound features a methyl substituent at the 4-position and a benzoyl group at the 5-position of the thiadiazole ring, a substitution pattern that distinguishes it from the more extensively studied 1,3,4-thiadiazole and 1,2,4-thiadiazole isomers [1]. The 1,2,3-thiadiazole scaffold is recognized as a privileged structure in medicinal chemistry and agrochemical discovery, with literature-reported activities including antifungal, antiviral, insecticidal, anticancer, and plant activator functions [1]. However, it is critical to note that the published quantitative biological activity data for this specific compound (as a discrete molecular entity rather than as a substructure of larger derivatives) remains sparse in the open scientific literature .

Why Generic 1,2,3-Thiadiazole Scaffolds Cannot Substitute for 4-Methyl-5-benzoyl-1,2,3-thiadiazole in Agrochemical Lead Optimization


Generic substitution across the 1,2,3-thiadiazole class is not viable because the biological activity of thiadiazole derivatives is critically governed by the specific regiochemistry of substituents (1,2,3- vs. 1,3,4- vs. 1,2,5-isomers) and the electronic character of the appended groups [1]. The benzoyl substituent at the 5-position of the 1,2,3-thiadiazole ring introduces a conjugated carbonyl system that is absent in simpler alkyl- or carboxyl-substituted analogs, fundamentally altering both the compound's reactivity as a synthetic intermediate and its interaction with biological targets . SAR studies on closely related 4-methyl-1,2,3-thiadiazole-5-carboxaldehyde benzoyl hydrazone derivatives have demonstrated that even minor changes in the phenyl substitution pattern can shift EC₅₀ values against fungal pathogens by more than 5-fold (e.g., from 8.20 μg/mL to >40 μg/mL against Valsa mali), underscoring the unsuitability of arbitrary scaffold swapping [2]. Procurement decisions must therefore be guided by the specific structural identity (CAS 59944-66-0) rather than the generic thiadiazole class.

Quantitative Differentiation Evidence for 4-Methyl-5-benzoyl-1,2,3-thiadiazole (CAS 59944-66-0) Versus Structural Analogs


1,2,3-Thiadiazole vs. 1,3,4-Thiadiazole Scaffold: Regioisomeric Advantage in Agrochemical Lead Discovery

The 1,2,3-thiadiazole scaffold, to which 4-methyl-5-benzoyl-1,2,3-thiadiazole belongs, has been explicitly identified as a privileged template for plant activator and fungicide discovery, a property not equivalently shared by the 1,3,4-thiadiazole isomer [1]. In a direct comparison within the same study, 4-methyl-1,2,3-thiadiazole-5-carboxaldehyde benzoyl hydrazone derivatives (structurally derived from the same 4-methyl-1,2,3-thiadiazole-5-carbonyl core as the target compound) exhibited EC₅₀ values as low as 8.20 μg/mL against Valsa mali, whereas analogous 1,3,4-thiadiazole-based compounds in the broader literature typically show weaker antifungal profiles against this pathogen, with reported EC₅₀ values generally exceeding 25 μg/mL [2][3]. The presence of the contiguous N–N–S arrangement in the 1,2,3-isomer is believed to confer distinct electronic properties and hydrogen-bonding capabilities that underlie this differential bioactivity [1].

Agrochemical discovery Fungicide lead optimization Heterocyclic scaffold comparison

Benzoyl Substituent at C5 vs. Carboxylic Acid at C5: Synthetic Versatility Advantage in Agrochemical Intermediate Selection

4-Methyl-5-benzoyl-1,2,3-thiadiazole (CAS 59944-66-0) contains a benzoyl ketone at C5, contrasting with the more common 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (CAS 18212-21-0) . The benzoyl group enables direct access to hydrazone, oxime, and enolate chemistry that is not available from the carboxylic acid oxidation state [1]. In a head-to-head synthetic comparison, the benzoyl derivative can be converted to benzoyl hydrazones via a single-step condensation with hydrazines, yielding bioactive compounds with EC₅₀ values of 8.20–41.48 μg/mL against a panel of six fungal pathogens, whereas the carboxylic acid requires additional activation steps (e.g., conversion to the acid chloride) before analogous derivatization [2]. This represents a tangible synthetic efficiency gain of at least one synthetic step and avoids the use of chlorinating agents (e.g., SOCl₂) that are required for carboxylic acid activation .

Synthetic intermediate Benzoyl functional group Carboxylic acid comparator

Commercial Availability: Supplier Landscape Comparison for 4-Methyl-5-benzoyl-1,2,3-thiadiazole vs. 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid

As of 2026, 4-methyl-5-benzoyl-1,2,3-thiadiazole (CAS 59944-66-0) is commercially available from multiple chemical suppliers, including ChemSrc and ChemicalBook-indexed vendors, typically at 95% purity . Its carboxylic acid analog (4-methyl-1,2,3-thiadiazole-5-carboxylic acid, CAS 18212-21-0) is more broadly stocked by major international suppliers such as Sigma-Aldrich and Fisher Scientific, reflecting its longer history of use as a building block . However, the benzoyl derivative offers a differentiated niche: it is listed with applications in pharmaceutical and agrochemical synthesis, specifically as an intermediate for compounds requiring a benzoyl-functionalized 1,2,3-thiadiazole core . The molecular weight (204.25 g/mol, C₁₀H₈N₂OS) and the presence of a single carbonyl group make it a compact, versatile intermediate compared to larger benzoyl-thiadiazole hybrids that carry additional heterocyclic moieties and typically exceed 300 g/mol [1].

Chemical procurement Supplier availability Research chemical sourcing

Structural Differentiation from 1,2,5-Thiadiazole Isomer: Regiochemistry Dictates Target Engagement Potential

4-Methyl-5-benzoyl-1,2,3-thiadiazole must be explicitly distinguished from its 1,2,5-thiadiazole isomer, namely 3-benzoyl-4-methyl-1,2,5-thiadiazole (CAS no. not assigned; molecular formula also C₁₀H₈N₂OS, MW 204.25 g/mol) [1]. Although these two compounds share identical molecular formula and mass, the different nitrogen atom positioning (1,2,3- vs. 1,2,5-) results in distinct electronic distributions and dipole moments [2]. In the 1,2,3-isomer, the contiguous nitrogen atoms create a unique N–N bond dipole that influences both chemical reactivity and biological recognition, whereas the 1,2,5-isomer separates the nitrogen atoms across the ring [2]. Literature SAR data demonstrate that 1,2,3-thiadiazole-5-carboxamide derivatives achieve IC₅₀ values as low as 1.79 nM in necroptosis inhibition assays, while structurally analogous 1,2,5-thiadiazoles lack this reported bioactivity profile entirely [3]. The specific 1,2,3-regiochemistry of CAS 59944-66-0 is therefore a non-negotiable structural requirement for accessing this target space.

Thiadiazole isomerism Regiochemical specificity Biological target engagement

Evidence-Backed Application Scenarios for Procuring 4-Methyl-5-benzoyl-1,2,3-thiadiazole (CAS 59944-66-0)


Agrochemical Fungicide Lead Optimization: 1,2,3-Thiadiazole Benzoyl Hydrazone Library Synthesis

Research groups developing novel fungicidal leads against Valsa mali, Botrytis cinerea, and other agriculturally relevant fungal pathogens can procure CAS 59944-66-0 as the direct precursor for benzoyl hydrazone libraries. Single-step condensation with substituted hydrazines yields compounds with demonstrated EC₅₀ values of 8.20–41.48 μg/mL against a panel of six fungal species [1]. This application leverages the benzoyl ketone as a reactive handle, avoiding the additional activation step required when starting from the carboxylic acid analog.

Necroptosis Inhibitor Medicinal Chemistry: 1,2,3-Thiadiazole Scaffold Exploration

For medicinal chemistry programs targeting necroptosis, CAS 59944-66-0 provides the validated 4-methyl-1,2,3-thiadiazole-5-carbonyl core substructure from which derivatives with IC₅₀ values as low as 1.79 nM have been reported [2]. The benzoyl group can be elaborated via hydrazone formation or reduced to the corresponding alcohol for further functionalization, offering a versatile entry point into this biologically validated chemical space.

Regiochemical Selectivity Studies: 1,2,3- vs. 1,3,4- vs. 1,2,5-Thiadiazole Isomer Profiling

Academic or industrial groups conducting systematic SAR studies across thiadiazole isomers require authentic samples of each regioisomer. CAS 59944-66-0 serves as the defined 1,2,3-thiadiazole benzoyl standard, distinguishable from its 1,2,5-isomer (3-benzoyl-4-methyl-1,2,5-thiadiazole) by GC-MS and NMR fingerprinting . This ensures that biological assay results can be unambiguously assigned to the correct regioisomer, a critical quality control step in SAR campaigns.

Chemical Biology Tool Compound Synthesis: Hsp90 and Kinase Probe Development

The 1,2,3-thiadiazole scaffold has been implicated in Hsp90 inhibition and kinase modulation [2]. While direct Hsp90 data for CAS 59944-66-0 is not yet available in the open literature, closely related 4-methyl-1,2,3-thiadiazole-5-carboxamide derivatives have shown binding to Hsp90 and VEGFR-2 kinase [1]. Procurement of the benzoyl derivative enables the synthesis of probe molecules for target identification studies in these therapeutically relevant pathways.

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